molecular formula C10H11N3O5 B13111281 Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- CAS No. 86944-42-5

Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)-

Cat. No.: B13111281
CAS No.: 86944-42-5
M. Wt: 253.21 g/mol
InChI Key: YBDNEEIZQNENKT-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- is a complex organic compound with a unique structure that includes both acetamide and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- typically involves multiple steps. One common method starts with the reaction of 4-aminopyrimidine with acetic anhydride to form an intermediate compound. This intermediate is then reacted with acetic acid and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base[][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-(acetyloxy)-2-(4-(acetyloxy)phenyl)ethyl): Similar structure but with different substituents on the phenyl ring.

    Acetamide, N-(4-acetyl-2-methylphenyl): Contains a methyl group instead of the acetyloxy group.

    N,O-Diacetyltyramine: Similar acetamide structure with different functional groups.

Uniqueness

Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- is unique due to its combination of acetamide and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

86944-42-5

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C10H11N3O5/c1-5(14)11-10-12-7(3-9(17)13-10)8(16)4-18-6(2)15/h3H,4H2,1-2H3,(H2,11,12,13,14,17)

InChI Key

YBDNEEIZQNENKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=O)N1)C(=O)COC(=O)C

Origin of Product

United States

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